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Compound of Interest

Compound Name: Nickel sulphate hydrate

Cat. No.: B1259748

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of a-Nickel
Sulfate Hexahydrate (a-NiSOa4-6H20), a compound of interest in various scientific fields. This
document details the experimental protocols for its structural determination and presents key
crystallographic data in a clear, tabular format.

Crystal Structure and Properties

0-NiSOa4-6H20 crystallizes in the tetragonal system, belonging to the non-centrosymmetric
space group P41212.[1][2] This chiral space group indicates that the crystal structure lacks a
center of inversion. The crystal structure consists of [Ni(H20)e]?* octahedra and [SOa]?~
tetrahedra linked by a network of hydrogen bonds.

Crystallographic Data

The unit cell parameters and other crystallographic data for a-NiSO4-6H20 have been
determined through single-crystal X-ray diffraction and neutron diffraction studies. The data
presented below is a compilation from various sources, providing a comprehensive overview of
its structural parameters.
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Parameter Value (X-ray Diffraction)[1] Value (Neutron Diffraction)
Crystal System Tetragonal Tetragonal
Space Group P41212 P41212

a (A) 6.784(2) 6.787(3)

c (A) 18.285(12) 18.299(4)
Volume (A3) 841.4(4) 843.5

Z 4 4

Density (calculated) (g/cm3) 2.075

Radiation MoKa (A = 0.71073 A)

Temperature Room Temperature

R-factor - 0.082

Atomic Coordinates

The following table lists the atomic coordinates for the non-hydrogen atoms in the asymmetric
unit of a-NiSO4-6H20 as determined by single-crystal X-ray diffraction.[1]
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Atom X y z

Nil 0.4998(1) 0.4998(1) 0.2500
S1 0.0000 0.5000 0.4211(2)
01 0.3541(6) 0.2974(6) 0.2500
02 0.6459(6) 0.7026(6) 0.2500
03 0.4998(5) 0.4998(5) 0.1583(3)
04 0.4998(5) 0.4998(5) 0.3417(3)
05 0.0000 0.5000 0.3491(4)
06 0.1465(5) 0.6465(5) 0.4460(3)
07 -0.1465(5) 0.3535(5) 0.4460(3)

Note: Hydrogen atom positions are best determined by neutron diffraction, but a complete set
of coordinates from such a study was not available in the searched literature.

Selected Bond Lengths and Angles

The coordination geometry around the nickel and sulfur atoms is crucial for understanding the
crystal packing. The following tables present selected interatomic distances and angles.[1]

Bond Lengths (A)
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Bond Length

Ni1-O1 2.049(4)
Ni1-02 2.051(4)
Ni1-03 2.062(2)
Ni1-04 2.062(2)
S1-05 1.469(5)
S1-06 1.472(3)
S1-07 1.472(3)

Bond Angles (°)

Angle Value
01-Ni1-02 180.0(2)
01-Ni1-03 90.0(1)
01-Ni1-04 90.0(1)
02-Ni1-03 90.0(1)
02-Ni1-04 90.0(1)
03-Ni1-04 180.0(2)
05-S1-06 109.5(2)
05-S1-07 109.5(2)
06-S1-07 109.4(2)

Experimental Protocols

The structural analysis of a-NiSO4:6H20 involves several key experimental stages, from crystal
growth to data analysis.
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Crystal Growth

Single crystals of a-NiSO4-6H20 suitable for X-ray diffraction are typically grown from an
agueous solution using the slow evaporation method.[1][2]

Protocol:

Prepare a saturated aqueous solution of nickel sulfate at room temperature.

Filter the solution to remove any impurities.

Place the solution in a beaker covered with a perforated lid to allow for slow evaporation.

Allow the solution to stand undisturbed at a constant temperature.

Harvest well-formed single crystals after a period of several days to weeks.

Alternatively, crystals can be grown by the slow cooling of a saturated solution.[3]

Single-Crystal X-ray Diffraction

This is the primary technique for determining the precise atomic arrangement in a crystal.
Protocol:
o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

» Data Collection: The crystal is placed in an X-ray diffractometer. For the data presented, an
ENRAF NONIUS CAD4 diffractometer with MoKa radiation (A = 0.71073 A) was used.[1]
Data is collected at room temperature. A series of diffraction images are recorded as the
crystal is rotated.

o Data Reduction: The raw diffraction data is processed to correct for experimental factors and
to obtain a list of reflection intensities and their corresponding Miller indices.

o Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined using a full-matrix least-squares method, typically with software such as the SHELXL
program package.[1] Non-hydrogen atoms are refined anisotropically.
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Powder X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material and can be
used for structure refinement using the Rietveld method.[4][5]

Protocol:

o Sample Preparation: The crystalline sample is finely ground to a powder to ensure random
orientation of the crystallites.

» Data Collection: The powder is placed in a sample holder and analyzed using a powder
diffractometer. A continuous scan of diffraction intensity versus 26 angle is recorded.

» Rietveld Refinement: The experimental powder diffraction pattern is fitted to a calculated
pattern based on a known structural model. The refinement process involves adjusting
various parameters, including lattice parameters, atomic positions, and peak shape
parameters, to minimize the difference between the observed and calculated patterns.

Visualizations

The following diagrams illustrate the experimental workflows for the crystal structure analysis of
0-NiSOa4-6H20.
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Workflow for Single-Crystal X-ray Diffraction Analysis.
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Workflow for Powder X-ray Diffraction and Rietveld Refinement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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NiSOa4-6H20]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259748#crystal-structure-analysis-of-niso4-6h20]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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